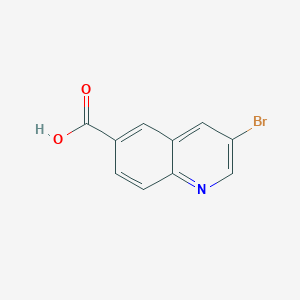

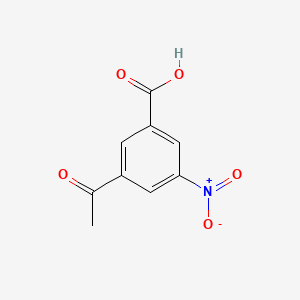

![molecular formula C10H19NO B1341857 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374794-98-6](/img/structure/B1341857.png)

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

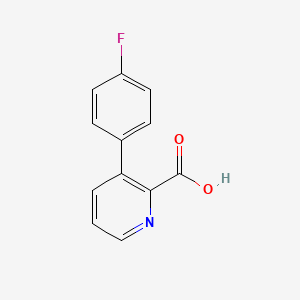

The compound 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a derivative within the class of spirocyclic compounds, which are characterized by their spiro-connected cyclic structures. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug discovery. The spirocyclic framework, particularly those containing oxygen and nitrogen atoms, such as in oxa-azaspiro compounds, are often explored for their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of spirocyclic compounds related to 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane involves various organic reactions. For instance, the synthesis of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was achieved through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane . Another related compound, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, was prepared using the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a ketone . Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involved the addition of prenyl magnesium bromide to a 4-methoxybenzylimine followed by an iodine-initiated aminocyclization .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds is often elucidated using spectroscopic methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. For example, the structure of 8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane was confirmed using these techniques . X-ray crystallography is also employed to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated by the crystal structure analysis of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, which revealed that the cyclohexyl ring adopts a chair conformation .

Chemical Reactions Analysis

Spirocyclic compounds like 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal resulted in a mixture of isomeric condensation products, showcasing the reactivity of the spirocyclic ketone with an active methylene group . These reactions are important for the further functionalization and derivatization of the spirocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their structural features. The presence of heteroatoms such as oxygen and sulfur in the ring system can affect the compound's solubility, stability, and reactivity. For instance, the solubility differences of isomeric condensation products were exploited for their separation . The chiral nature of these compounds also plays a crucial role in their biological activity and is a key consideration in drug design .

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Synthesis

Spirocyclic compounds, including those similar to 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane, are central to many synthetic organic chemistry strategies. They serve as cores for natural and synthetic products with significant biological activities. Various synthetic approaches have been developed to construct these complex molecules due to their potential applications in drug discovery and material science. For example, Sinibaldi and Canet (2008) reviewed different strategies for synthesizing spiroaminals, highlighting the challenges and innovations in this field (Sinibaldi & Canet, 2008).

Biological Activity and Drug Discovery

Spirocyclic compounds often exhibit significant biological activities, making them attractive targets for drug discovery and medicinal chemistry. The unique spirocyclic framework can interact with biological targets in distinct ways, leading to potential therapeutic applications. Ogurtsov and Rakitin (2020) developed a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents, indicating the promise of these compounds in the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

Structural and Crystallographic Studies

The study of the crystal structures of spirocyclic compounds provides valuable insights into their chemical properties and reactivity. The arrangement of atoms within these molecules and their conformational preferences are crucial for understanding their behavior in chemical reactions and biological interactions. For instance, Wen (2002) reported the synthesis and crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, offering detailed insights into the molecular conformation and chirality of such compounds (Wen, 2002).

Propriétés

IUPAC Name |

1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFWOAOPBSWXNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCNCC2)CCO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

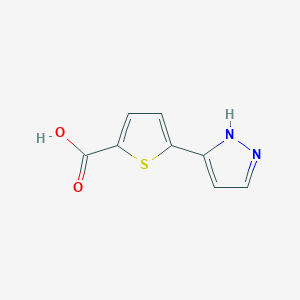

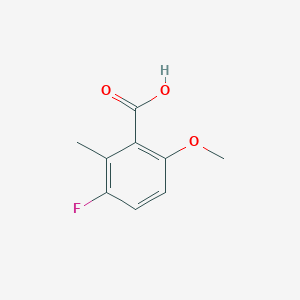

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)